
1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antifungal Applications
1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: has been investigated for its potential as a sterol demethylase inhibitor (DMI). DMIs are a class of antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has shown that derivatives of this compound exhibit remarkable inhibitory activities against fungi such as Rhizoctonia solani , Fusarium graminearum , and Botrytis cinerea . These findings suggest that the compound and its derivatives could be valuable for the development of new antifungal agents.
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is known for increasing the metabolic stability and bioavailability of pharmaceuticals. The compound can serve as a key intermediate in the construction of fluorinated pharmacons. Its structural features may be leveraged to enhance the pharmacokinetic properties of new drugs .
Agriculture
The compound’s derivatives could be used in agriculture to develop novel pesticides. Given its antifungal properties, it could be formulated into products that protect crops from fungal pathogens, thereby improving yield and crop quality .
Industrial Uses
In industrial settings, the compound could be utilized in the synthesis of materials that require the incorporation of fluorinated groups. Such materials may include advanced polymers, agrochemicals, and surface coatings that benefit from the unique properties conferred by the trifluoromethyl group .
Environmental Applications
The compound’s derivatives may find applications in environmental science, particularly in the development of chemicals that are less harmful to the ozone layer. The trifluoromethyl group is associated with compounds that have lower global warming potential compared to fully halogenated counterparts .
Biotechnology Research
In biotechnology, the compound could be used in proteomics research. Its derivatives might interact with proteins or enzymes, providing insights into their function or serving as a basis for the design of biomolecule inhibitors .
Chemical Synthesis
The compound is a valuable synthetic target in chemical synthesis. It can be used as a synthon for constructing complex molecules, particularly in the field of organofluorine chemistry, where the introduction of fluorine atoms can significantly alter the chemical and physical properties of a molecule .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of Action
Compounds with a trifluoromethyl group are known to undergo trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process can significantly alter the properties of the compound and its interactions with its targets.
Biochemical Pathways
The trifluoromethylation process can influence various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
The addition of a trifluoromethyl group can significantly alter the properties of the compound, potentially leading to various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of pharmaceutical compounds .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)7(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUUIGGXHBRGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391997 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618070-64-7 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

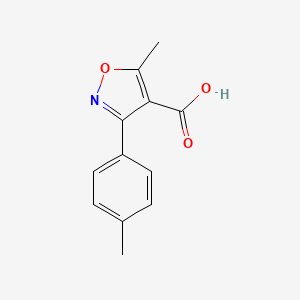
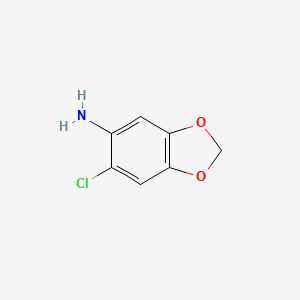

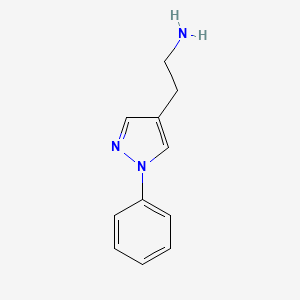
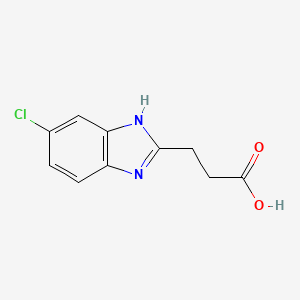




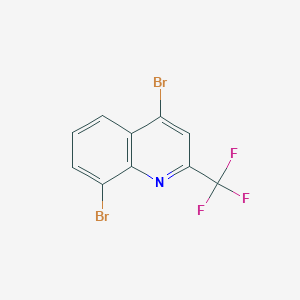
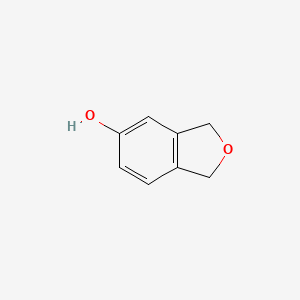

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
